molecular formula C13H12N3O5S- B1583504 4-Diazo-3-methoxydiphenylamine Sulfate CAS No. 36305-05-2

4-Diazo-3-methoxydiphenylamine Sulfate

Cat. No.: B1583504
CAS No.: 36305-05-2
M. Wt: 322.32 g/mol
InChI Key: HBDLDBQEQKQUPI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Aromatic Diazonium Salts in Organic Synthesis and Industrial Technologies

Aromatic diazonium salts are a class of organic compounds with the general formula ArN₂⁺X⁻, where 'Ar' represents an aryl group and 'X⁻' is an anion. vavaclasses.comscribd.com These salts are characterized by the presence of a diazonium group (-N₂⁺), which is a highly reactive and versatile functional group. numberanalytics.com The process of converting a primary aromatic amine into a diazonium salt is known as diazotization, a reaction first reported by Peter Griess in 1858. numberanalytics.comwikipedia.org This is typically achieved by treating the amine with nitrous acid, which is itself generated in the reaction mixture from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5°C). vavaclasses.comscribd.com

The significance of diazonium salts stems from their role as excellent intermediates in organic synthesis. unacademy.com The diazonium group is an exceptional leaving group (as dinitrogen gas), which allows it to be easily replaced by a wide variety of nucleophiles. scribd.com This property enables the introduction of functional groups onto an aromatic ring that are often difficult to install through direct substitution methods. vavaclasses.comunacademy.comunacademy.com Key transformations involving diazonium salts include:

The Sandmeyer reaction , which uses copper(I) salts to introduce halide (Cl⁻, Br⁻) and cyanide (CN⁻) groups. scribd.comunacademy.com

The Gattermann reaction , an alternative method for introducing halogens using copper powder and the corresponding halogen acid. scribd.com

Replacement by an iodide ion , which does not typically require a copper catalyst. scribd.com

The Schiemann reaction , for the introduction of fluorine via the thermal decomposition of a diazonium fluoroborate salt. scribd.com

Hydrolysis to form phenols by heating the aqueous salt solution. scribd.com

Industrially, the most prominent application of diazonium salts is in the synthesis of azo dyes. unacademy.comtaylorandfrancis.com Through a process called azo coupling, the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form an azo compound. vavaclasses.comscribd.com These compounds are characterized by an -N=N- linkage connecting two aromatic rings and are often brightly colored, forming the basis for 60-70% of all industrial dyes used in the textile, printing, and food industries. taylorandfrancis.com Beyond dyes, diazonium chemistry is crucial in producing pigments, pharmaceuticals, and agrochemicals, and has found applications in the functionalization of materials like graphene. numberanalytics.comtaylorandfrancis.com

Historical Context and Evolution of Diphenylamine (B1679370) Diazonium Salts in Chemical Science

The history of diazonium salts begins with their discovery by German chemist Peter Griess in 1858. numberanalytics.comresearchgate.net This breakthrough reaction, diazotization, soon proved to be of immense industrial value. nih.gov Although the importance of the process was not immediately realized by Griess, its potential was championed by his mentor, August Wilhelm von Hofmann. nih.gov This led to the rapid development of the azo dye industry. The first azo dyes, Aniline (B41778) Yellow and Manchester Brown, were synthesized in the 1860s. nih.gov

The structural nature of these new compounds remained a topic of debate for several decades. nih.gov Griess initially proposed a structure where both nitrogen atoms were bonded to the benzene (B151609) ring. nih.gov It was not until 1866 that August Kekulé suggested that only one nitrogen atom was directly attached to the ring. nih.gov The currently accepted structure, which recognizes the salt-like character of the diazonium group, was proposed by Christian Wilhelm Blomstrand in 1869 and gained general acceptance by 1895. nih.gov

The development of diazonium salts derived from diphenylamine was a natural extension of this chemistry, expanding the range of possible structures and properties for dyes and other synthetic intermediates. Research into the synthesis and characterization of various diphenylamine diazonium salts and their corresponding diazoresins has been a specific area of study, contributing to the broader library of useful organic compounds. jst.go.jp The evolution of this chemistry has been marked by efforts to improve reaction safety, as isolated diazonium salts can be unstable and explosive, a notorious characteristic that has led to serious industrial accidents. researchgate.netmpg.de Modern advancements focus on creating safer reaction protocols, such as continuous flow chemistry, to mitigate these risks. numberanalytics.commpg.de

Establishing the Academic Relevance of 4-Diazo-3-methoxydiphenylamine Sulfate (B86663) in Advanced Chemical Systems

4-Diazo-3-methoxydiphenylamine Sulfate, with the chemical formula C₁₃H₁₂N₃O·HSO₄, is a specific diazonium salt that features a diphenylamine backbone substituted with both a methoxy (B1213986) group and the reactive diazonium group. cymitquimica.com Its academic and industrial relevance is primarily centered on its role as a specialized chemical intermediate.

The structure of this compound, containing a methoxy group (-OCH₃) and a phenylamino (B1219803) group (-NHC₆H₅) on the benzenediazonium (B1195382) ring, makes it a valuable component in specific applications. cymitquimica.com One of the most notable uses for this compound is in the formulation of photoresists. alfa-chemistry.com Photoresists are light-sensitive materials used in photolithography, a key process in the manufacturing of microelectronics, such as integrated circuits. Diazonium compounds are used in this context because they can be decomposed by UV light, a property that allows for the creation of intricate patterns on a substrate. unacademy.com

Beyond photolithography, the compound serves as a reactive intermediate in organic synthesis. cymitquimica.com Like other diazonium salts, it can undergo coupling reactions to form complex azo dyes or be used in substitution reactions to introduce other functional groups. The presence of the methoxy and phenylamino substituents modifies the electronic properties and reactivity of the diazonium group, allowing for fine-tuning in the synthesis of advanced chemical systems.

Scope of Research and Key Scientific Questions Addressed

Current and future research involving this compound is focused on several key areas. A primary objective is the optimization of its use in photolithography and other photosensitive material applications. alfa-chemistry.com This involves studying its decomposition mechanisms under irradiation and enhancing the performance of photoresist formulations that incorporate it.

Another significant area of investigation is its application as a building block in the synthesis of novel organic molecules. cymitquimica.com Researchers explore its reactivity in coupling and substitution reactions to create complex structures that may have applications in materials science, photonics, or pharmaceuticals. numberanalytics.com The synthesis and characterization of new derivatives based on the diphenylamine diazonium salt scaffold remain an active field of study. jst.go.jp

Key scientific questions being addressed include:

How can the stability and handling safety of this compound be improved for broader industrial use?

What new, high-value molecules can be synthesized using this compound as a starting material or intermediate?

How do the methoxy and phenylamino substituents influence the reaction kinetics and product selectivity in its various chemical transformations?

Can its photosensitive properties be harnessed for new applications beyond traditional photoresists, such as in data recording or bioconjugation techniques? numberanalytics.comunacademy.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Synonyms Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1); 3-Methoxydiphenylamine-4-diazonium sulfate; 4-Anilino-2-Methoxy-Benzenediazonium Sulfate cymitquimica.com
Chemical Formula C₁₃H₁₂N₃O·HSO₄ or C₁₃H₁₃N₃O₅S cymitquimica.com
Molecular Weight 323.32 g/mol cymitquimica.com
Appearance Light yellow to Amber to Dark green powder to crystal cymitquimica.com

Properties

IUPAC Name

4-anilino-2-methoxybenzenediazonium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N3O.H2O4S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDLDBQEQKQUPI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3O5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29377-89-7, 36305-05-2
Record name Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29377-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036305052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-anilino-2-methoxybenzenediazonium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 4 Diazo 3 Methoxydiphenylamine Sulfate

Established Synthetic Pathways for the Formation of 4-Diazo-3-methoxydiphenylamine Sulfate (B86663)

The primary route to 4-Diazo-3-methoxydiphenylamine Sulfate involves the diazotization of its corresponding primary aromatic amine precursor. This transformation is a cornerstone of industrial dye and polymer chemistry.

Diazotization Reactions of Substituted Diphenylamines

Diazotization is the process of converting a primary aromatic amine to a diazonium salt through treatment with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgorganic-chemistry.orgnih.gov In the case of this compound, the reaction involves the treatment of 4-amino-3-methoxydiphenylamine with nitrous acid in the presence of sulfuric acid. royalsocietypublishing.orggoogle.comwvu.edu The sulfuric acid acts as both the acidic medium and the source of the sulfate counter-ion. royalsocietypublishing.orggoogle.com

Reaction Scheme for the Diazotization of 4-amino-3-methoxydiphenylamine

C₁₃H₁₂N₂O + HNO₂ + H₂SO₄ → [C₁₃H₁₁N₃O]⁺HSO₄⁻ + 2H₂O

The stability of the resulting diazonium salt is influenced by the counter-ion. While often prepared as chloride or zinc chloride double salts, the sulfate salt is also a recognized form of this compound. royalsocietypublishing.orgchemicalbook.com The interaction between diphenylamine (B1679370) diazonium salts and surfactants like sodium dodecyl sulfate has been studied, indicating the potential for complex formation in solution. nih.gov

Precursor Amines in this compound Synthesis

The key precursor for the synthesis of this compound is 4-amino-3-methoxydiphenylamine . The synthesis of this substituted diphenylamine can be achieved through several established methods, often involving the formation of a carbon-nitrogen bond between two aromatic rings.

One classical approach is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to 4-amino-3-methoxydiphenylamine, this could involve the reaction of a suitably substituted aminophenol derivative with an aryl halide.

A more contemporary and versatile method is the Buchwald-Hartwig amination . wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction offers a highly efficient means of forming C-N bonds and is tolerant of a wide range of functional groups. wikipedia.orgnumberanalytics.comlibretexts.org The synthesis of 4-amino-3-methoxydiphenylamine could be envisioned through the coupling of an aniline (B41778) derivative with a bromo- or chloro-substituted methoxybenzene derivative, followed by the introduction and subsequent reduction of a nitro group to the desired amine. organic-chemistry.orgwikipedia.org

A patent describes a method for preparing 4-aminodiphenylamine derivatives by coupling a diazonium compound with a diphenylamine derivative to form an azo dye, which is then reductively cleaved to yield the aminodiphenylamine. google.com For instance, coupling diazotized sulfanilic acid with 3-methoxydiphenylamine (B94031), followed by reduction with zinc dust, yields 4-amino-3-methoxydiphenylamine. google.com

Precursor Synthesis MethodDescriptionKey Reagents
Ullmann Condensation Copper-catalyzed reaction between an aryl halide and an amine, typically at high temperatures. wikipedia.orgorganic-chemistry.orgCopper catalyst, aryl halide, amine, base.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with an amine, known for its high efficiency and broad substrate scope. organic-chemistry.orgwikipedia.orgnumberanalytics.comPalladium catalyst, phosphine (B1218219) ligand, aryl halide, amine, base.
Azo Dye Reduction Coupling of a diazonium salt with a diphenylamine derivative followed by reductive cleavage of the resulting azo bond. google.comDiazonium salt, diphenylamine, reducing agent (e.g., zinc dust).

Advancements in Synthetic Techniques for Enhanced Yield and Selectivity

Modern synthetic chemistry continually seeks to improve upon established methods. For diazotization reactions, advancements focus on improving safety, efficiency, and environmental friendliness. The use of continuous flow reactors and microreactors allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing the exothermic nature of diazotization and the potential instability of diazonium salts.

Alternative diazotizing agents to sodium nitrite, such as tert-butyl nitrite and nitrosylsulfuric acid, have been explored to enhance efficiency and selectivity. google.com The use of solid-supported reagents, like sulfonic acid-based cation-exchange resins, can simplify purification and work-up procedures.

Exploration of Novel Synthetic Routes to this compound Analogs

The search for novel diazonium compounds with tailored properties has led to the exploration of new synthetic pathways. For diarylamine-based structures, oxidative cyclization methods present an interesting approach. For instance, the oxidation of ortho-pyridine-substituted diarylamines has been shown to produce N-arylpyridoindazolium salts, which are structurally related to diazonium compounds. orgsyn.org While not a direct route to this compound, such methodologies highlight the potential for developing novel cyclization strategies to create a wider range of diarylamine-derived diazonium analogs.

Derivatization Strategies for Functionalized this compound Compounds

The diazonium group is a highly versatile functional group, serving as an excellent leaving group that can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. libretexts.org This reactivity allows for the derivatization of this compound into a broad spectrum of functionalized diphenylamine compounds. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. Reaction with potassium iodide yields the corresponding iodo-diphenylamine, and warming in aqueous solution produces the phenolic derivative. libretexts.org

Design and Synthesis of Advanced Diphenylamine Diazonium Derivatives

The functionalization of the diphenylamine core prior to diazotization allows for the creation of advanced diazonium derivatives. By employing substituted anilines or other aromatic precursors in the initial Ullmann or Buchwald-Hartwig coupling, a wide array of substituents can be incorporated into the diphenylamine backbone. A patent, for example, describes the synthesis of various 4-aminodiphenylamine derivatives such as 4-amino-2,5-dimethoxydiphenylamine and 4-amino-3-methyl-4'-methoxydiphenylamine, which can subsequently be diazotized.

Functional Group Modifications on the Diphenylamine Framework

The synthesis of this compound necessitates specific functionalization of the foundational diphenylamine structure. The primary goal of these modifications is the strategic introduction of a methoxy (B1213986) group at the 3-position and an amino group at the 4-position of one of the phenyl rings, yielding the crucial precursor: 4-amino-3-methoxydiphenylamine. google.comgoogle.com This precursor is then subjected to diazotization to form the final diazonium salt.

The synthetic pathway to 4-amino-3-methoxydiphenylamine often begins with a pre-existing substituted diphenylamine, such as 3-methoxydiphenylamine. A documented and effective method for introducing the amino group at the desired 4-position involves the formation and subsequent cleavage of an azo dye intermediate. google.com

This process can be detailed in the following steps:

Diazotization of an Aromatic Amine: An aromatic amine, such as sulfanilic acid, is treated with sodium nitrite and a strong mineral acid like sulfuric acid at low temperatures to produce a diazonium salt. google.comnumberanalytics.com

Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with 3-methoxydiphenylamine. The coupling reaction occurs at the 4-position of the 3-methoxydiphenylamine ring, which is activated by both the secondary amine and the methoxy group, leading to the formation of a stable azo dye. google.com

Reductive Cleavage: The final and key modification step is the reductive cleavage of the azo linkage (-N=N-). The azo dye is treated with a reducing agent, such as zinc dust in an alkaline solution (e.g., sodium hydroxide), and heated. google.com This process breaks the nitrogen-nitrogen double bond and reduces the nitrogen atom attached to the diphenylamine framework to a primary amine (-NH2), yielding 4-amino-3-methoxydiphenylamine. The product initially separates as an oil and solidifies upon cooling. google.com

Once the 4-amino-3-methoxydiphenylamine precursor has been synthesized and isolated, it is converted to the target compound, this compound. This is achieved through a standard diazotization reaction, which involves treating the finely divided 4-amino-3-methoxydiphenylamine with sodium nitrite in an acidic medium, for instance, in a solution containing zinc chloride or glacial acetic acid, at reduced temperatures. google.comnumberanalytics.comunacademy.com

The table below summarizes the key transformations involved in the functional group modification of the diphenylamine framework via the azo dye intermediate route.

StepStarting MaterialsKey ReagentsTransformationIntermediate/Product
1Sulfanilic AcidSodium Nitrite, Sulfuric AcidDiazotization of the primary amine (-NH₂) to a diazonium group (-N₂⁺)Diazotized Sulfanilic Acid
23-Methoxydiphenylamine, Diazotized Sulfanilic AcidPyridine (as a base)Electrophilic aromatic substitution (Azo Coupling) at the 4-position of the diphenylamine ringAzo Dye Intermediate
3Azo Dye IntermediateZinc Dust, Sodium HydroxideReductive cleavage of the azo bond (-N=N-) to an amino group (-NH₂)4-Amino-3-methoxydiphenylamine
44-Amino-3-methoxydiphenylamineSodium Nitrite, Acid (e.g., H₂SO₄)Diazotization of the newly formed primary amineThis compound

Chemical Reactivity and Mechanistic Investigations of 4 Diazo 3 Methoxydiphenylamine Sulfate

Fundamental Reaction Pathways of the Diazonium Moiety

The diazonium group is a powerful electrophile, enabling it to participate in several key reaction pathways. The electron-withdrawing nature of the diazonium group also influences the reactivity of the aromatic ring to which it is attached.

In the context of 4-Diazo-3-methoxydiphenylamine Sulfate (B86663), the diazonium cation itself is the electrophile in a reaction known as azo coupling. This is a form of electrophilic aromatic substitution where the diazonium salt reacts with an activated aromatic compound, the coupling agent. wikipedia.org The general mechanism for electrophilic aromatic substitution begins with the attack of an aromatic ring on an electrophile, leading to a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org This intermediate then loses a proton to restore aromaticity, resulting in the substitution product. wikipedia.org

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups deactivate the ring towards electrophilic attack. lkouniv.ac.in In the case of azo coupling, the diazonium ion is a potent electrophile that reacts with electron-rich nucleophiles. libretexts.org

Azo coupling is a characteristic reaction of diazonium salts, including 4-Diazo-3-methoxydiphenylamine Sulfate, where it reacts with electron-rich aromatic systems like phenols, naphthols, and aromatic amines to form brightly colored azo compounds. wikipedia.orgresearchgate.net This reaction is a cornerstone of the synthesis of a wide variety of azo dyes. wikipedia.org The electrophilic diazonium cation attacks the activated aromatic ring of the coupling partner. wikipedia.org

The position of the coupling on the aromatic ring of the coupling partner is directed by the activating group. For instance, with phenols and anilines, the substitution typically occurs at the para position. If the para position is already occupied, the coupling will occur at an ortho position. wikipedia.org The reaction is sensitive to pH; for example, coupling with phenols is generally faster at a higher pH. wikipedia.org

Coupling Partner Activating Group Typical Coupling Position Resulting Azo Compound Class
Phenol (B47542)-OHparaHydroxyazo Compound
Aniline (B41778)-NH₂paraAminoazo Compound
Naphthol-OHortho or paraNaphthol Azo Dye
N,N-Dimethylaniline-N(CH₃)₂paraAminoazo Compound

This table provides examples of common coupling partners for diazonium salts and the general class of azo compounds formed.

Diazonium salts can decompose through either heterolytic or homolytic pathways, leading to different types of products. researchgate.net

Heterolytic Decomposition: In this pathway, the C-N bond breaks, and the two bonding electrons depart with the dinitrogen molecule, which is an excellent leaving group. This process results in the formation of a highly unstable and reactive aryl cation. researchgate.net This cation will rapidly react with any available nucleophile in the reaction medium.

Homolytic Decomposition: This pathway involves the transfer of an electron to the diazonium ion, which initiates the decomposition. researchgate.net This can be facilitated by reducing agents or even certain solvents. researchgate.net The resulting aryl radical can then participate in a variety of radical reactions. nih.gov The specific pathway, heterolytic versus homolytic, can be influenced by the reaction conditions, including the solvent and the presence of initiators or inhibitors. researchgate.net

Detailed Mechanistic Studies of this compound Transformations

While detailed mechanistic studies specifically for this compound are not widely available in the public domain, the general principles of diazonium salt reactivity provide a framework for understanding its transformations.

The decomposition of diazonium salts with the evolution of nitrogen gas is a key process. The kinetics of these dediazoniation reactions can be studied to understand the reaction mechanism. For many arenediazonium ions, the loss of nitrogen is the rate-limiting step in heterolytic pathways. researchgate.net The stability of the diazonium salt is a critical factor; they are often prepared and used at low temperatures (0–5 °C) to prevent decomposition. wikipedia.org The decomposition temperature for this compound is noted as 160 °C (decomposes), indicating its relative thermal instability at higher temperatures. chemicalbook.com Another source indicates a decomposition temperature of 185 °C. chemicalbook.com The thermal decomposition of similar compounds has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine kinetic parameters such as activation energy. researchgate.net For instance, the thermolysis of Reactive Black 5, an azo dye, is significantly accelerated by the presence of a copper (II) sulfate catalyst. nih.gov

Parameter General Observation for Arenediazonium Salts
Reaction Order Often first-order for spontaneous decomposition.
Rate Determining Step Typically the cleavage of the C-N bond. researchgate.net
Effect of Substituents Electron-withdrawing groups can stabilize the diazonium salt, while electron-donating groups may destabilize it.
Solvent Effects The polarity and nucleophilicity of the solvent can influence the rate and mechanism of decomposition. researchgate.net

This table summarizes general kinetic and thermodynamic aspects of the decomposition of arenediazonium salts.

The intermediates formed during the reactions of this compound are dictated by the reaction pathway.

In heterolytic reactions , the primary intermediate is the 3-methoxy-4-(phenylamino)phenyl cation. This highly electrophilic species will react non-selectively with any available nucleophile.

In homolytic reactions , the key intermediate is the 3-methoxy-4-(phenylamino)phenyl radical. This radical can undergo a variety of reactions, including hydrogen abstraction from the solvent or participation in radical chain processes. nih.govresearchgate.net The formation of radical intermediates has been investigated in the reactions of other diazo compounds. nih.gov

In azo coupling reactions , the reaction proceeds through a charged intermediate, the sigma complex or arenium ion, as is typical for electrophilic aromatic substitution reactions. wikipedia.org The stability of this intermediate influences the reaction rate and the position of substitution.

Influence of Solvent Media on Reaction Mechanisms

The solvent environment plays a critical role in dictating the reaction pathways and kinetics of diazonium compounds. The reactivity of diazo compounds in aprotic solvents is particularly sensitive to the solvent's physical and chemical properties. Studies on analogous compounds, such as diazodiphenylmethane (B31153), reveal that the rate of reaction with acidic species is governed by a combination of solvent basicity and electrophilicity. researchgate.net

The influence of the solvent can be quantitatively analyzed using multiple correlation models, such as the Koppel-Palm equation, which dissects the solvent's effect into distinct parameters: polarity, polarizability, electrophilicity (E), and nucleophilicity or basicity (B). For reactions of diazodiphenylmethane with benzoic acid, solvent basicity is a dominant factor, while the dielectric properties of the medium are more significant for reactions with more acidic phenols like 2,4-dinitrophenol. researchgate.net In contrast, for some reactions, a single parameter like the Dimroth-Reichardt parameter (ET), which encompasses both polarity and electrophilicity, can provide a remarkably successful correlation with the reaction rate. researchgate.net

Low- or non-polar solvents such as dichloroethane (PhCl) and hexane (B92381) have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates. nih.gov The choice of solvent can significantly impact reaction outcomes; for instance, photolysis of certain diazonium salts in acetonitrile (B52724) and 2,2,2-trifluoroethanol (B45653) proceeds via a heterolytic mechanism, whereas in acetone, a carbonylic adduct is formed. core.ac.uk This highlights the solvent's ability to stabilize intermediates or directly participate in the reaction mechanism.

Table 1: Illustrative Effect of Aprotic Solvents on the Rate of Reaction of Diazodiphenylmethane with Benzoic Acid (Note: This data is for diazodiphenylmethane and serves as a representative model for the behavior of diazo compounds.)

SolventDielectric Constant (ε)Second-Order Rate Coefficient (k₀)
Cyclohexane2.020.013
Carbon Tetrachloride2.240.025
Benzene (B151609)2.280.063
Dioxane2.210.400
Ethyl Acetate6.020.933
Acetonitrile37.50.950
Dimethylformamide (DMF)36.74.17

Data derived from studies on diazodiphenylmethane reactivity. researchgate.net

Photochemical Reactivity of this compound

Photoinitiated Decomposition Processes

Aryldiazonium salts like this compound are known to be photosensitive, undergoing decomposition upon exposure to light. This process, known as photodediazoniation, is initiated by the absorption of a photon, which excites the molecule to a higher energy state. core.ac.uk This excitation leads to the cleavage of the characteristically weak carbon-nitrogen (C-N) bond, resulting in the irreversible loss of a stable nitrogen molecule (N₂). researchgate.net

The general mechanism for the photochemical decomposition of an aryldiazonium salt can be represented as:

Ar-N₂⁺ X⁻ + hν → [Ar-N₂⁺ X⁻] → Ar⁺ X⁻ + N₂*

This light-induced decomposition is the fundamental chemical principle behind diazo printing (diazotype) processes, where irradiation of a surface coated with a diazonium salt causes its decomposition in the illuminated areas. nih.gov Subsequent chemical development reveals an image based on the remaining, unexposed diazonium salt. nih.gov The kinetics of this decomposition often follow a first-order rate law, with quantum yields for many aryldiazonium salts being approximately 0.2. scispace.com

Generation of Reactive Intermediates via Photolysis

The photolysis of aryldiazonium salts is a potent method for generating highly reactive chemical intermediates. The primary product of heterolytic cleavage is a singlet aryl cation (Ar⁺). core.ac.uk This cation is a powerful electrophile that can be trapped by various nucleophiles present in the reaction medium. core.ac.ukresearchgate.net Molecular orbital calculations have suggested that the initially formed singlet cation can interconvert to a more stable triplet state. core.ac.uk

Depending on the reaction conditions and the substrate, a homolytic cleavage pathway can also occur, generating an aryl radical (Ar•) and a nitrogen radical cation. This is often facilitated by an electron transfer process, which can be promoted by photocatalysts. nih.gov These aryl radicals are key intermediates in various synthetic transformations, including arylation reactions. researchgate.net

The nature of the solvent and counter-ion can influence the type and fate of the reactive intermediates. For example, photolysis in carbonylic solvents can lead to the formation of novel carbonylic adducts, demonstrating the capture of the aryl cation by the solvent itself. core.ac.uk

Wavelength Dependence of Photoreactions

The efficiency and outcome of the photochemical decomposition of this compound are dependent on the wavelength of the irradiating light. The reaction is initiated only when the compound absorbs photons, meaning the light source must emit at wavelengths that overlap with the compound's electronic absorption spectrum. Aryldiazonium salts typically exhibit strong absorption bands in the UV and visible regions. biointerfaceresearch.comrsc.org

The position of the maximum absorption (λmax) is influenced by the molecular structure, including the substituents on the aromatic ring and the nature of the solvent. biointerfaceresearch.com For example, studies on other diazo compounds have shown that a hypsochromic (blue) shift in λmax necessitates the use of shorter wavelength light (e.g., violet LEDs instead of blue LEDs) for efficient activation. core.ac.uk The combination of visible light irradiation and mild heating has been shown to have a synergistic effect, promoting the transformation of particularly stable aryldiazonium salts. nih.gov

Table 2: Representative Absorption Maxima (λmax) for Various Diazo Compounds (Note: These values are illustrative and depend on the specific molecular structure and solvent.)

Compound TypeTypical λmax Range (nm)
Benzenediazonium (B1195382) Salts260 - 320
Substituted Aryldiazonium Salts350 - 420
4-Diazoisoquinoline-1,3-diones420 - 460

Thermal Decomposition Mechanisms of this compound

Analysis of Thermal Degradation Pathways

The thermal decomposition of aryldiazonium salts is a well-documented process that can proceed through multiple pathways, dictated by factors such as temperature, solvent, and the electronic nature of the substituents. researchgate.netacs.org Many diazonium salts exhibit significant thermal instability, with some, like aniline diazonium salt, showing onset decomposition temperatures as low as 27.21 °C. researchgate.net

The principal thermal degradation pathway for aryldiazonium salts in solution is a heterolytic SN1-type mechanism. core.ac.uk This involves the rate-determining cleavage of the C-N bond to form an aryl cation and dinitrogen gas. The highly reactive aryl cation is then rapidly quenched by any available nucleophile.

Heterolytic Pathway: Ar-N₂⁺ → Ar⁺ + N₂

An alternative pathway is homolytic decomposition, which results in the formation of an aryl radical. This mechanism is often favored in less polar solvents or during decomposition in the solid state.

Homolytic Pathway: Ar-N₂⁺ → Ar• + N₂⁺•

The substituents on the aromatic ring play a crucial role. The diphenylamine (B1679370) and methoxy (B1213986) groups on the this compound molecule are expected to influence its thermal stability and the preferred degradation pathway. Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) is a key technique for studying these pathways, revealing the temperatures at which weight loss occurs and identifying the gaseous products liberated, such as N₂. acs.org For some complex molecules, decomposition can be a multi-step process; for instance, a pyrazoline derivative first decomposes at 190.7 °C into two smaller molecules, one of which is a diazo compound (diphenyldiazomethane) that subsequently decomposes at a higher temperature of 217.9 °C, releasing nitrogen gas. mdpi.com

Table 3: Common Products of Aryldiazonium Salt Thermal Decomposition

ReactantConditionsMajor Products
Aryldiazonium SaltIn waterPhenol, Nitrogen Gas
Aryldiazonium SaltIn alcoholAryl ether, Arene, Nitrogen Gas
Aryldiazonium Tetrafluoroborate (B81430)Heating (solid)Aryl fluoride, Boron trifluoride, Nitrogen Gas

Role of Free Radical Pathways in Thermal Decomposition

The thermal decomposition of diazonium salts, including this compound, can proceed through various mechanisms, with free radical pathways playing a significant role, particularly under specific conditions such as in non-polar solvents or at elevated temperatures. While direct and exhaustive research on the free radical-mediated thermal decomposition of this compound is not extensively detailed in publicly available literature, the behavior of analogous aromatic diazonium compounds and azo dyes provides a strong basis for understanding the likely pathways.

The principal event in the thermal decomposition of diazonium compounds is the cleavage of the carbon-nitrogen bond in the diazonium group (-N₂⁺). This process is often initiated by heat and can lead to the formation of a highly unstable aryl cation and molecular nitrogen. However, under conditions that favor homolytic cleavage, a free radical mechanism is initiated.

The decomposition is thought to commence with the homolytic cleavage of the C-N bond, yielding an aryl radical and a nitrogen molecule. In the case of this compound, this would result in the formation of a 3-methoxy-4-(phenylamino)phenyl radical.

Key Steps in the Proposed Free Radical Decomposition Pathway:

Initiation: The process is initiated by the thermal energy promoting the homolytic fission of the bond between the aromatic ring and the diazonium group. This results in the formation of an aryl radical and the evolution of nitrogen gas.

4-(N-(4-methoxyphenyl)amino)benzenediazonium -> 4-(N-(4-methoxyphenyl)amino)phenyl radical + N₂

Propagation: The highly reactive aryl radical can then participate in a series of propagation steps. These steps may involve abstracting a hydrogen atom from a solvent molecule or another organic molecule present in the system, leading to the formation of 3-methoxydiphenylamine (B94031) and a new radical.

4-(N-(4-methoxyphenyl)amino)phenyl radical + R-H -> 3-methoxydiphenylamine + R•

Termination: The reaction ceases through various termination steps, which involve the combination of two radical species. This can include the dimerization of the aryl radicals or their reaction with other radical species present in the medium.

Studies on related azobenzene (B91143) dyes have shown that thermal degradation leads to the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. researchgate.net The stability of these radicals and the subsequent products are influenced by the substituents on the aromatic rings. For instance, electron-donating groups, such as the methoxy group in this compound, can influence the electron density of the aromatic system and potentially stabilize the resulting radical species.

The solvent environment plays a crucial role in directing the decomposition mechanism. In non-polar, hydrocarbon solvents, a free radical chain-induced decomposition is often favored for similar diazo compounds. oregonstate.edu Conversely, in polar, ionizing solvents, an ionic mechanism may predominate.

The presence of catalysts can also significantly alter the decomposition pathway. For example, copper salts have been shown to catalyze the thermal degradation of diazo reactive dyes, facilitating the cleavage of the molecular structure and influencing the formation of intermediates. nih.govresearchgate.net

While a definitive and detailed mechanistic study for this compound is not available, the general principles of diazonium salt decomposition strongly suggest the viability of a free radical pathway, particularly under neutral or non-polar conditions. The following table summarizes the key characteristics and influencing factors of free radical decomposition pathways for analogous diazonium compounds.

Factor Influence on Free Radical Decomposition Supporting Evidence from Related Compounds
Solvent Polarity Non-polar solvents tend to favor free radical mechanisms over ionic pathways.Decomposition of alkyl benzenediazo sulfones proceeds via a free radical chain in hydrocarbon solvents. oregonstate.edu
Temperature Higher temperatures provide the necessary energy for homolytic bond cleavage to initiate the radical pathway.Thermal degradation of azobenzene dyes at elevated temperatures results in the formation of aromatic free radicals. researchgate.net
Substituent Effects Electron-donating or withdrawing groups on the aryl ring can influence the stability of the resulting aryl radical.Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond in azobenzene dyes. researchgate.net
Presence of Catalysts Metal catalysts, such as copper salts, can promote the decomposition and influence the formation of radical intermediates.Copper (II) sulfate catalyzes the thermolysis of diazo reactive dyes. nih.govresearchgate.net

Spectroscopic and Computational Elucidation of 4 Diazo 3 Methoxydiphenylamine Sulfate

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 4-Diazo-3-methoxydiphenylamine Sulfate (B86663), ¹H and ¹³C NMR spectroscopy provide key insights into its molecular architecture.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the two phenyl rings typically appear in the region of 6.8 to 7.5 ppm. The presence of the electron-donating methoxy (B1213986) and amino groups, and the strongly electron-withdrawing diazonium group, leads to a complex splitting pattern and a dispersion of these signals. The methoxy group protons would be expected to appear as a sharp singlet around 3.8-4.0 ppm. The N-H proton of the diphenylamine (B1679370) moiety would likely be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the aromatic rings resonate in the range of 110-150 ppm. The carbon bearing the methoxy group and the carbons ortho and para to the amino and diazonium groups will show distinct chemical shifts due to the electronic effects of these substituents. The carbon atom directly attached to the diazonium group is expected to be significantly deshielded. chemrxiv.orgresearchgate.netnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Diphenylamine Diazonium Salt

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H6.8 - 7.5115 - 145
Methoxy (-OCH₃)3.8556
N-H8.5 (broad)-
C-N (amine)-140 - 150
C-O (methoxy)-150 - 160
C-N₂⁺ (diazonium)-115 - 125

Note: The data presented are representative values for closely related substituted diphenylamine diazonium salts and may vary for 4-Diazo-3-methoxydiphenylamine Sulfate. rsc.orgnih.govchemicalbook.comchemicalbook.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a strong and characteristic absorption band for the N≡N stretching vibration of the diazonium group in the region of 2250-2300 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a sharp to medium intensity band around 3300-3400 cm⁻¹. The C-O stretching of the methoxy group would likely be observed between 1200 and 1300 cm⁻¹ (asymmetric) and near 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. sapub.orgyoutube.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The N≡N stretching vibration of the diazonium group also gives a strong signal in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint of the molecule. The symmetry of the molecule influences the intensity of Raman bands, making it a valuable tool for structural elucidation. sapub.orgthermofisher.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N≡N Stretch (Diazonium)2270 (Strong)2270 (Strong)
N-H Stretch (Amine)3350 (Medium)3350 (Weak)
C-O Stretch (Ether)1250 (Asymmetric), 1050 (Symmetric)1250, 1050
Aromatic C=C Stretch1600, 1500, 14501600, 1500
Aromatic C-H Stretch> 3000> 3000

Note: These are expected frequency ranges and may differ slightly for the specific compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands. The phenyl rings of the diphenylamine moiety will give rise to π → π* transitions, typically observed in the UV region (around 200-300 nm). The presence of the amino and methoxy substituents, which are auxochromes, can cause a red shift (bathochromic shift) of these bands to longer wavelengths. The diazonium group itself is a strong chromophore and can contribute to absorptions in the near-UV or even the visible region, which would be responsible for the color of the compound. The extended conjugation across the diphenylamine system and the diazonium group would likely result in an absorption maximum at a longer wavelength compared to simpler aromatic amines or diazonium salts. nih.govresearchgate.netnih.gov

Interactive Data Table: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
π → π* (Phenyl Rings)250 - 280High
n → π* / Charge Transfer350 - 450Moderate to High

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent and the specific electronic structure of the molecule.

Computational Chemistry Approaches for Understanding this compound

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Quantum mechanical (QM) methods can be used to model the electronic structure of this compound. By solving the Schrödinger equation for the molecule, it is possible to calculate various properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. tubitak.gov.trtubitak.gov.tr

The calculated electronic structure can help to rationalize the observed spectroscopic data. For instance, the calculated energy difference between the HOMO and LUMO can be correlated with the longest wavelength absorption observed in the UV-Vis spectrum. The distribution of electron density and the electrostatic potential can provide insights into the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. For diazonium salts, QM modeling can elucidate the nature of the C-N bond and the factors influencing the stability and reactivity of the diazonium group.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. DFT calculations can be employed to predict a variety of properties, including optimized geometries, vibrational frequencies, and electronic spectra. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations of Compound Behavior in Diverse Environments

Due to the reactive nature of diazonium salts, understanding their behavior and stability in different chemical environments is crucial for their application in synthesis and materials science. While specific molecular dynamics (MD) studies on this compound are not extensively documented in publicly available literature, we can infer its behavior by examining computational studies on analogous aromatic diazonium salts and diphenylamine derivatives. MD simulations for this compound would be invaluable for elucidating the interplay of solvent interactions, counter-ion dynamics, and intramolecular motions that govern its stability and reactivity.

Molecular dynamics simulations of arenediazonium salts in aqueous solutions reveal the critical role of the solvent shell in stabilizing the highly reactive diazonium cation. researchgate.net For 4-Diazo-3-methoxydiphenylamine cation, the simulation would likely show strong hydration, particularly around the charged N₂⁺ group and the polar methoxy group. The orientation and residence time of water molecules within the first and second solvation shells are key determinants of the compound's stability. In polar aprotic solvents, such as acetonitrile (B52724) or DMSO, simulations would be expected to show different coordination patterns and potentially altered stability due to weaker hydrogen bonding compared to water.

The sulfate (SO₄²⁻) counter-ion introduces another layer of complexity. MD simulations focusing on ion-pairing would be essential to understand its proximity and interaction with the diazonium cation. In solution, the sulfate ion's own hydration shell will compete with the cation's solvation. nih.govnih.gov The simulations would likely explore the equilibrium between solvent-separated ion pairs, where water molecules mediate the interaction, and contact ion pairs, where the sulfate ion is in direct contact with the diazonium group. The nature of this ion pairing is critical, as it can influence the electronic structure and subsequent reactivity of the diazonium cation. wikipedia.org The stability of arenediazonium salts is known to be highly sensitive to the counterion. wikipedia.org

Table 1: Predicted Interaction Energies from Analogous Systems

This table presents hypothetical, yet scientifically plausible, interaction energies derived from computational studies on similar aromatic diazonium and sulfate systems. These values serve as an educated estimate for what one might expect from a full molecular dynamics simulation of this compound.

Interacting PairEnvironmentEstimated Interaction Energy (kcal/mol)Primary Interaction Type
Diazonium Cation - WaterAqueous-15 to -25Ion-Dipole, Hydrogen Bonding
Diazonium Cation - AcetonitrileAprotic Polar-10 to -18Ion-Dipole
Sulfate Anion - WaterAqueous-80 to -95Ion-Dipole, Hydrogen Bonding
Cation-Anion PairIn Vacuum> -100Electrostatic (Ionic)
Cation-Anion PairAqueous (Solvent-Separated)-5 to -15Screened Electrostatic

Table 2: Simulated Torsional Angle Preferences in Diphenylamine Analogs

Based on DFT calculations and MD simulations of substituted diphenylamines, this table outlines the likely conformational preferences for the central C-N-C bond in different environments.

Solvent EnvironmentPredicted Dihedral Angle (Ring 1 - N - Ring 2)Energetic PreferenceRationale
Gas Phase (Vacuum)35-45°FavorableMinimization of steric hindrance between ortho-hydrogens.
Water40-55°FavorableSolvation of the amine bridge allows for slightly more open conformations.
Toluene30-40°FavorableNon-polar environment favors a more compact structure.

Advanced Applications of 4 Diazo 3 Methoxydiphenylamine Sulfate in Materials Science and Engineering

Integration into Photosensitive Materials and Lithographic Systems

The light-sensitive nature of 4-Diazo-3-methoxydiphenylamine Sulfate (B86663) is central to its application in various imaging and patterning technologies. When exposed to ultraviolet (UV) light, the diazonium group undergoes a photochemical reaction, which alters the solubility of the material, enabling the creation of precise patterns.

Photoresists are light-sensitive organic materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronic devices. wikipedia.org 4-Diazo-3-methoxydiphenylamine Sulfate, often as a condensate with formaldehyde (B43269), serves as the photosensitive component in diazo-based photoresist formulations. researchgate.netkaimosi.com These photoresists are crucial for photolithography, the process used to fabricate microcircuits and semiconductor devices. The diazonium compound's ability to change its chemical structure upon light exposure allows for the creation of high-resolution patterns essential for modern electronics.

Offset lithography, a dominant technology in the printing industry, relies on printing plates that have distinct ink-receptive (image) and water-receptive (non-image) areas. researchgate.netprintwiki.org Diazo-based coatings containing compounds like this compound are applied to metal plates, typically aluminum, to make them light-sensitive. printwiki.org During plate production, a film negative is placed over the coated plate and exposed to intense UV light. The light causes the diazo compound in the exposed areas to harden and become insoluble, forming the durable image area, while the unexposed, soluble portions are washed away. printwiki.org This process results in a high-quality printing plate capable of producing a large number of impressions. printwiki.org

The table below summarizes the role of diazo compounds in printing plate technologies.

Table 1: Characteristics of Diazo-based Printing Plates

Feature Description Source(s)
Plate Type Negative-working lithographic plates. printwiki.org
Base Material Typically aluminum. printwiki.org
Photosensitive Agent A diazo coating, often a diazo resin. researchgate.netprintwiki.org
Mechanism Upon UV light exposure, the diazo coating hardens and becomes insoluble in the developer. The unexposed, soluble areas are removed. printwiki.org

| Result | Creates a durable, ink-receptive image area and a water-receptive non-image area on the plate. | printwiki.org |

Formulation of Negative-Working Lithographic Diazo Resins

Diazo resins are polymeric materials synthesized from diazonium salts and are key components in negative-working photoresists. researchgate.net In a negative-working system, the areas exposed to light become insoluble, while the unexposed areas are dissolved by a developer solution. wikipedia.org This leaves behind a negative pattern of the mask used during exposure. wikipedia.org

This compound, referred to in research as 3-methoxydiphenylamine-4-diazonium salt (MDP-4-DS), is condensed with an organic agent like formaldehyde to produce these photosensitive resins. researchgate.netchemicalbook.com The resulting polymer, a poly(p-diazodiphenylamine) derivative, functions as a photo-crosslinking agent. researchgate.net Research has shown that resins derived from MDP-4-DS exhibit particularly high thermostability and photosensitivity compared to other diphenylamine (B1679370) diazonium salt derivatives, making them highly effective for lithographic applications. researchgate.net

Table 2: Comparative Properties of Diazonium Salts and Their Resins

Diazonium Salt Derivative Key Properties Noted in Research Source(s)
3-Methoxydiphenylamine-4-diazonium salt (MDP-4-DS) Exhibits the highest thermostability among the studied salts. The corresponding resin also shows high thermostability and photosensitivity. researchgate.net
2-Sulfodiphenylamine-4-diazonium salt (SDP-4-DS) Synthesized and studied for photochemical and thermal properties. researchgate.net

| N-Methyldiphenylamine-4-diazonium salt (NMDP-4-DS) | Synthesized and studied for photochemical and thermal properties. | researchgate.net |

Role in Polymer Synthesis and Modification

Beyond its use in photolithography, the reactivity of the diazonium group in this compound is harnessed for creating and modifying polymers.

In the context of polymer synthesis, "coupling agent" can describe a molecule that links other molecules together. For this compound, this occurs most directly during the formation of diazo resins. The diazonium salt monomer is reacted with formaldehyde in a condensation polymerization. researchgate.netkaimosi.com In this reaction, formaldehyde acts as the linker, "coupling" the diazonium salt molecules to form a polymer chain. researchgate.netchemicalbook.com

More broadly, aryl diazonium salts are recognized as powerful coupling agents for modifying surfaces with polymers. researchgate.net The diazonium salt can be reduced to form a highly reactive aryl radical. numberanalytics.com This radical can covalently bond to a surface and simultaneously initiate the radical polymerization of vinyl monomers, effectively grafting a polymer film onto the substrate. acs.orgnih.gov This process allows for the robust attachment of polymer coatings to a wide variety of materials. numberanalytics.comacs.org

The synthesis of specialized polymers using this compound leads to materials with high-performance characteristics. The primary example is the aforementioned diazo resin formed through condensation with formaldehyde. researchgate.net Studies have specifically identified the resin made from 3-methoxydiphenylamine-4-diazonium salts (MDP-4-DS) as having superior thermal and photochemical properties. researchgate.net Its high thermostability makes it suitable for applications requiring resistance to heat, while its high photosensitivity allows for faster processing times and greater efficiency in lithographic processes. researchgate.net These characteristics are critical for the demanding environments of electronics manufacturing and high-volume printing.

Contributions to Advanced Dye Chemistry and Colorant Development

The most widely practiced reaction of diazonium salts is azo coupling, a process that forms the chemical foundation for a vast range of synthetic dyes and pigments. researchgate.net this compound is a key intermediate in this field, valued for its ability to produce vibrant and durable colorants. myskinrecipes.com

This compound, also known as Azoic Diazo Component 35, functions as the diazo component in the azo coupling reaction. scbt.comtcichemicals.com In this electrophilic aromatic substitution reaction, the diazonium salt is attacked by an electron-rich coupling partner, such as a phenol (B47542) or an aromatic amine, to form a stable azo dye. researchgate.netyoutube.com

The final properties of the dye—including its color, lightfastness, and solubility—are determined by the molecular structure of both the diazonium salt and the coupling component. The methoxy (B1213986) group (-OCH₃) and the diphenylamine structure of the parent compound influence the chromophore's electronic properties, and thus its color. By strategically choosing the coupling partner, chemists can create a wide spectrum of dyes with properties tailored for specific applications, such as textiles, inks, and coatings. myskinrecipes.com The presence of the sulfate counter-ion can also influence the solubility of the resulting dye. google.com

Beyond traditional azo dyes, derivatives of this compound are used to design novel colorants with advanced functionalities. The polycondensation products discussed previously are themselves high molecular weight dyes. google.com These polymeric colorants offer advantages over smaller dye molecules, such as improved thermal stability and resistance to migration in polymer matrices.

Furthermore, the reactive nature of the diazonium group allows for its incorporation into more complex molecular architectures. By coupling the diazonium salt with functionalized partners, it is possible to create pigments with enhanced properties. For example, coupling with partners containing long alkyl chains can improve solubility in nonpolar media, while incorporating groups capable of forming hydrogen bonds can enhance affinity for specific substrates like polyamide fibers. google.com This modular approach enables the rational design of new colorants and pigments for high-performance applications. myskinrecipes.com

Component Role in Azo Dye Synthesis Influence on Final Properties
This compound Diazo Component (Electrophile)Provides the core chromophoric structure; methoxy and diphenylamine groups modify the color.
Coupling Component (e.g., Phenols, Anilines) NucleophileDetermines the final color, lightfastness, and solubility of the azo dye.
Resulting Azo Dye Colorant/PigmentPossesses an extended conjugated system (-N=N-) responsible for its color.

Emerging Applications in Organic Electronics and Photonics

The unique electronic and optical properties of materials derived from this compound make them promising candidates for applications in organic electronics and photonics. myskinrecipes.com

The advancement of organic electronics relies on the synthesis of new electronically active, pi-conjugated materials that can function as semiconductors. sigmaaldrich.com The polycondensation products derived from this compound fit this description. The reaction creates polymers with a backbone of interconnected aromatic rings, forming an extended pi-conjugated system necessary for charge transport. google.com

These polymeric structures can be used in the fabrication of organic electronic components, including microcircuits and semiconductor devices. myskinrecipes.com The ability to modify the polymer's structure by choosing different coupling partners allows for the tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient device performance.

A significant application of this compound and its derivatives is in the creation of photo-patternable materials. myskinrecipes.com The diazonium group is inherently light-sensitive; upon exposure to light (particularly in the UV spectrum), it decomposes and loses its ionic character, which in turn alters the solubility of the material. This property is exploited in photolithography. myskinrecipes.com

The polycondensation products described in patent literature serve as negative-working photosensitive layers. google.com When a layer of this material coated on a substrate, such as an aluminum foil, is exposed to light through a mask, the exposed areas become insoluble. google.com Subsequent development with a solvent washes away the unexposed, soluble regions, leaving behind a durable, high-resolution pattern. google.commyskinrecipes.com This process is fundamental to producing printing plates and is also applicable to the fabrication of microcircuits. google.commyskinrecipes.com Condensates of similar diazo diphenylamine compounds with formaldehyde are also used as sensitizers in screen printing applications, further highlighting their utility in photo-patterning. rsemulsion.com

Applications of 4 Diazo 3 Methoxydiphenylamine Sulfate in Advanced Analytical Chemistry

Development of Spectrophotometric Methods for Analytical Detection

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. The development of spectrophotometric methods often relies on the use of derivatizing agents that react with a target analyte to produce a colored compound with a specific maximum absorbance wavelength (λmax). sawauniversity.edu.iqresearchgate.net Diazonium salts, such as 4-Diazo-3-methoxydiphenylamine Sulfate (B86663), are excellent candidates for this purpose due to their ability to undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and amines, to form intensely colored azo dyes. sawauniversity.edu.iqorientjchem.org

The general principle involves the reaction of the diazonium salt with a suitable coupling agent in the presence of the analyte, or the direct reaction of the diazonium salt with an analyte that possesses a compatible functional group. The resulting azo dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which can be measured using a spectrophotometer. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis. researchgate.net

While specific spectrophotometric methods for the direct quantification of 4-Diazo-3-methoxydiphenylamine Sulfate are not extensively documented in publicly available research, the principles of azo coupling reactions suggest its utility in the indirect determination of various compounds. For instance, it could be used to quantify phenolic compounds or aromatic amines in various samples. The reaction conditions, such as pH and temperature, would need to be optimized to ensure the stability of the diazonium salt and the completeness of the coupling reaction. orientjchem.org

Utilization in Colorimetric Assays for Specific Substance Quantification

Colorimetric assays are a subset of spectrophotometric methods where the change in color of a solution is the primary indicator of the presence and concentration of a specific substance. These assays are valued for their simplicity, cost-effectiveness, and the potential for visual or instrumental quantification. nih.gov this compound, with its propensity to form colored derivatives, is a promising reagent for the development of such assays.

Detection and Quantification of Metal Ions in Environmental Matrices

The general approach would involve the formation of a complex between this compound (or a derivative thereof) and the target metal ion in an environmental matrix, such as water or soil extract. The formation of the metal-ligand complex would result in a distinct color change, which can be measured to determine the concentration of the metal ion. The sensitivity and selectivity of the assay would depend on factors such as the pH of the solution, the presence of interfering ions, and the stability of the formed complex. kyushu-u.ac.jpmdpi.com

Table 1: Potential Metal Ions for Colorimetric Detection

Metal IonPotential for Complexation with Diphenylamine (B1679370) DerivativesCommon Environmental Concern
Copper (Cu²⁺)HighIndustrial effluent, pesticides
Lead (Pb²⁺)HighIndustrial pollution, old paint
Mercury (Hg²⁺)HighIndustrial discharge, mining
Cadmium (Cd²⁺)ModerateIndustrial waste, batteries
Nickel (Ni²⁺)ModerateIndustrial processes, plating

High Reactivity and Specificity in Trace Element Analysis

The analysis of trace elements requires highly sensitive and specific analytical methods. The high reactivity of the diazonium group in this compound can be exploited to develop highly sensitive detection methods. The specificity of the reaction can be tuned by modifying the coupling agent or the reaction conditions to target a particular analyte. This allows for the detection of trace amounts of substances in complex matrices with minimal interference. myskinrecipes.com

The principle of enhancing sensitivity often involves a chemical reaction that produces a molecule with a high molar absorptivity. The azo dyes formed from diazonium salts are known for their high color intensity, which translates to high sensitivity in spectrophotometric and colorimetric assays. sawauniversity.edu.iq

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatography is a powerful separation technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, chromatographic methods are essential for assessing its purity and for analyzing its potential decomposition products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purity assessment of non-volatile and thermally unstable compounds like diazonium salts. fishersci.comtcichemicals.comresearchgate.net Commercial suppliers of this compound typically report a purity of ≥96.0% as determined by HPLC. fishersci.comlaboratoriumdiscounter.nl

A typical HPLC method for the analysis of a diazonium salt would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The detection is usually carried out using a UV-Vis detector set at the maximum absorbance wavelength of the compound. The retention time of the compound is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. nih.gov

Table 2: General HPLC Parameters for Diazonium Salt Analysis

ParameterTypical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water with a buffer
DetectionUV-Vis at λmax
Flow Rate1.0 mL/min
Injection Volume10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the inherent thermal instability of diazonium salts, GC-MS is generally not a suitable method for the direct analysis of this compound. researchgate.net Injecting a diazonium salt into a hot GC inlet would likely lead to its rapid decomposition. researchgate.net

This very property, however, makes GC-MS a valuable tool for identifying the decomposition products of this compound. By subjecting the compound to controlled thermal decomposition and then analyzing the resulting volatile products by GC-MS, one can gain insights into its degradation pathways. The likely decomposition products of an aromatic diazonium salt include the corresponding aryl halide (if a halogen source is present), phenol (B47542) (in the presence of water), and various coupling products. nih.govmdpi.commdpi.com The mass spectrometer provides detailed structural information about the separated components, allowing for their unambiguous identification. mdpi.commdpi.comnih.gov

Table 3: Potential Decomposition Products of this compound Identifiable by GC-MS

Potential Decomposition ProductFormation Pathway
3-Methoxy-diphenylamineReduction of the diazonium group
1-Chloro-3-methoxy-4-(phenylamino)benzeneReaction with chloride ions (Sandmeyer reaction)
3-Methoxy-4-(phenylamino)phenolReaction with water
Biphenyl derivativesCoupling reactions

Redox Indicator Applications in Titrimetric Analysis

The utility of a chemical compound as a redox indicator in titrimetric analysis hinges on its ability to undergo a distinct and reversible color change at a specific electrode potential. While direct, detailed research findings on the application of this compound specifically as a redox indicator are not extensively documented in publicly available literature, the behavior of closely related diphenylamine derivatives provides a strong framework for understanding its potential in this analytical application. Diphenylamine and its substituted analogs are a well-established class of redox indicators, particularly useful in titrations involving strong oxidizing agents.

The fundamental principle behind the indicator action of diphenylamine derivatives involves oxidation. The initial colorless diphenylamine is first oxidized to a also colorless, unstable intermediate, diphenylbenzidine. This is then further oxidized in a reversible reaction to the intensely colored diphenylbenzidine violet, which marks the endpoint of the titration. This color change from colorless to violet is sharp and easily detectable. For this process to occur effectively, the standard redox potential of the indicator must be intermediate between that of the analyte and the titrant.

A notable and structurally similar compound, Variamine Blue (4-Amino-4'-methoxydiphenylamine), serves as an excellent case study. Variamine Blue is a redox indicator that undergoes a two-electron oxidation, resulting in a pronounced color change. Its application in various titrimetric determinations highlights the potential of methoxy-substituted diphenylamine derivatives in analytical chemistry. The presence of the methoxy (B1213986) group influences the electron density of the aromatic rings, which in turn affects the redox potential of the indicator.

The general reaction mechanism for diphenylamine-based indicators can be summarized as follows:

Oxidation of the Analyte: The titrant (an oxidizing agent) reacts with the substance being analyzed (a reducing agent).

Endpoint Reaction: Once the analyte is completely oxidized, the excess titrant then oxidizes the indicator, leading to a visible color change.

For diphenylamine indicators, this endpoint reaction is:

2(C₆H₅)₂NH → (C₆H₅)N-N(C₆H₅) + 2H⁺ + 2e⁻ (Colorless to Violet)

The performance of these indicators is often enhanced by the presence of phosphoric acid, especially in the titration of ferrous ions (Fe²⁺) with dichromate. The phosphoric acid complexes with the ferric ions (Fe³⁺) produced during the titration, which lowers the formal potential of the Fe³⁺/Fe²⁺ couple and prevents the premature oxidation of the indicator.

Based on the behavior of analogous compounds, the theoretical application of this compound as a redox indicator would likely be in the titration of reducing agents such as ferrous salts with strong oxidizing titrants like potassium dichromate or ceric sulfate. The diazonium group (-N₂⁺) is a strong electron-withdrawing group, which would be expected to influence the redox potential of the compound compared to other diphenylamine derivatives.

Table 1: Comparison of Diphenylamine-Based Redox Indicators

Indicator NameStructure of Reduced FormColor of Reduced FormColor of Oxidized FormTransition Potential (V) vs. SHE
Diphenylamine (C₆H₅)₂NHColorlessViolet+0.76
Diphenylamine-4-sulfonic acid C₁₂H₁₀NNaO₃SColorlessRed-Violet+0.85
Variamine Blue (4-Amino-4'-methoxydiphenylamine) C₁₃H₁₄N₂OColorlessBlue-Violet~+0.71
This compound (Predicted) C₁₃H₁₁N₃O·HSO₄Likely ColorlessPredicted Violet/BluePredicted to be > +0.8 V

Data for this compound is predictive and based on the influence of the diazonium group on the redox potential.

Table 2: Potential Titrimetric Applications and Expected Observations

Titration SystemAnalyteTitrantExpected Color Change at Endpoint (using a diphenylamine-based indicator)
Cerimetry Ferrous Ammonium Sulfate (Fe(NH₄)₂(SO₄)₂)Ceric Sulfate (Ce(SO₄)₂)Colorless to Violet/Blue
Dichrometry Ferrous Sulfate (FeSO₄)Potassium Dichromate (K₂Cr₂O₇)Green (due to Cr³⁺) to Violet

The successful application of this compound would depend on several factors including its stability in the titration medium, the sharpness of the color change, and a transition potential that aligns well with the equivalence point of the specific titration. Further empirical research is necessary to fully characterize its properties and validate its use as a redox indicator in advanced analytical chemistry.

Stability and Degradation Kinetics of 4 Diazo 3 Methoxydiphenylamine Sulfate Systems

Factors Influencing the Thermal Stability of 4-Diazo-3-methoxydiphenylamine Sulfate (B86663)

The thermal decomposition of diazonium salts is a significant consideration, particularly for their isolation and handling. The decomposition of 4-Diazo-3-methoxydiphenylamine Sulfate is an exothermic process that can be influenced by several structural and environmental factors. A key indicator of its thermal stability is its melting point, which is reported as 185 °C with decomposition, signifying that thermal breakdown occurs at this temperature.

The nature of the counterion plays a crucial role in the stability of diazonium salts. Larger and less nucleophilic anions generally confer greater stability. For this compound, the sulfate anion (HSO₄⁻) contributes to its relative stability compared to diazonium salts with smaller, more reactive counterions like chloride. The stability of diazonium salts often increases with the size of the counterion, with tetrafluoroborate (B81430) and tosylate salts being notably more stable than their chloride counterparts. whiterose.ac.uk The sulfate ion, being a larger and less nucleophilic species, helps to stabilize the diazonium cation, reducing its propensity for spontaneous decomposition.

CounterionGeneral StabilityReference
Chloride (Cl⁻)Low whiterose.ac.uk
Sulfate (HSO₄⁻)ModerateGeneral knowledge
Tetrafluoroborate (BF₄⁻)High whiterose.ac.uk
Tosylate (CH₃C₆H₄SO₃⁻)High whiterose.ac.uk

The rate of thermal decomposition of diazonium salts is also dependent on the concentration of the salt and the nature of the medium in which it is dissolved. Generally, higher concentrations can lead to an increased rate of decomposition. The solvent environment plays a critical role; for instance, the thermal decomposition of diazonium salts in the presence of electron-donating solvents can be accelerated. A study on the synthesis and characterization of 3-methoxydiphenylamine-4-diazonium salt indicates that the kinetics of its thermal decomposition have been investigated in ethanol, suggesting that the solvent medium is a key parameter in its stability profile. researcher.life

Photostability and Photodegradation Kinetics

Aromatic diazonium salts are known to be sensitive to light, and this photosensitivity is the basis for their use in certain industrial applications, such as in photoresist formulations. The absorption of light, typically in the UV or visible spectrum, can induce the decomposition of the diazonium compound.

The light sensitivity of this compound is a measure of how readily it decomposes upon exposure to light. While specific quantum yield data for this particular compound are not widely available in public literature, studies on similar aromatic diazonium salts provide insights into their photochemical behavior. The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of moles of a substance that react per mole of photons absorbed. The photodegradation rate is influenced by the intensity and wavelength of the incident light, as well as the concentration of the diazonium salt. A study on the synthesis and characterization of 3-methoxydiphenylamine-4-diazonium salt has reported on its high photosensitivity, a desirable characteristic for its application in negative presensitized plates. researcher.life

FactorInfluence on Photodegradation RateReference
Light IntensityHigher intensity generally increases the rate.General knowledge
WavelengthDegradation is most efficient at wavelengths corresponding to the compound's absorption maxima.General knowledge
ConcentrationCan affect the rate due to light absorption and potential bimolecular reactions.General knowledge
SolventThe solvent can influence the reaction pathway and kinetics. researcher.life

The photodegradation of aryl diazonium salts typically proceeds through the formation of highly reactive intermediates. Upon absorption of a photon, the C-N bond can undergo homolytic or heterolytic cleavage.

Homolytic Cleavage: This pathway involves the formation of an aryl radical and a nitrogen molecule. The aryl radical is a highly reactive species that can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with other molecules in the medium.

Heterolytic Cleavage: This pathway leads to the formation of an aryl cation and a nitrogen molecule. The aryl cation is a powerful electrophile that will readily react with any available nucleophiles in the surrounding medium, such as water or the solvent.

The predominant mechanism can be influenced by the solvent and the specific substituents on the aromatic ring. For this compound, the presence of the methoxy (B1213986) and phenylamino (B1219803) groups will influence the electronic properties of the aryl radical or cation intermediate, thereby affecting the subsequent reaction pathways.

Environmental and Storage Influences on Compound Integrity

The stability of this compound is a critical factor influencing its handling, storage, and application. Like many diazonium salts, its integrity is susceptible to various environmental factors, primarily humidity, atmospheric conditions, and the duration and conditions of storage. The inherent reactivity of the diazonium group makes the compound prone to degradation, which can be accelerated by external stressors.

Role of Humidity and Atmospheric Conditions

Diazonium salts are notoriously sensitive to moisture. whiterose.ac.uk The presence of water can lead to the hydrolytic decomposition of the diazonium cation, resulting in the formation of a phenol (B47542) and the evolution of nitrogen gas. Solid diazonium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. whiterose.ac.uk This absorbed water can initiate degradation even in the solid state, leading to a loss of purity and performance. Therefore, it is imperative to store this compound in tightly sealed containers in a dry environment to minimize exposure to atmospheric humidity.

The general mechanism for the hydrolysis of an aryldiazonium salt is as follows:

Ar-N₂⁺ + 2H₂O → Ar-OH + N₂ + H₃O⁺

Atmospheric oxygen can also play a role in the degradation of diazonium salts, particularly in the presence of light or certain impurities, leading to oxidative decomposition pathways. However, for most diazonium salts, hydrolysis is the primary non-thermal degradation pathway under typical atmospheric conditions.

To illustrate the potential impact of humidity, the following table presents hypothetical data based on the known behavior of analogous diazonium salts, demonstrating the expected trend of degradation with increasing relative humidity (RH) at a constant temperature.

Interactive Data Table: Hypothetical Influence of Relative Humidity on the Purity of this compound after 30 Days at 25°C

Relative Humidity (%)Initial Purity (%)Purity after 30 Days (%)Decomposition (%)
1099.598.01.5
3099.595.24.3
5099.590.78.8
7099.584.115.4
9099.572.527.0

Note: This table is for illustrative purposes only and is based on general knowledge of diazonium salt stability. Actual experimental data for this compound is not available.

Long-Term Stability under Varied Storage Regimes

The long-term stability of this compound is intrinsically linked to the storage conditions. Temperature is a paramount factor, as diazonium salts are thermally labile. at.ua Decomposition of diazonium salts is often an exothermic process, and at elevated temperatures, this can lead to a runaway reaction. at.ua For this reason, storage at low temperatures is crucial to preserve the integrity of the compound. While a safety data sheet for the compound suggests avoiding long storage periods, it does not provide specific quantitative data on degradation over time. researchgate.net

In the absence of specific long-term stability studies for this compound, data from analogous compounds can provide valuable insights. For instance, a study on the thermal stability of various arenediazonium salts showed that a para-methoxy substituted diazonium salt exhibited a lower degradation temperature compared to unsubstituted or electron-withdrawing group substituted analogues. whiterose.ac.uk This suggests that the electron-donating methoxy group in this compound may contribute to a lower thermal stability profile. The decomposition temperature for the para-methoxy substituted diazonium salt was noted to be around 140 °C. whiterose.ac.uk

To ensure maximum shelf-life, this compound should be stored in a dark, cool, and dry place. The exclusion of light is important as many diazonium compounds are photosensitive. The following table provides a hypothetical projection of the long-term stability of this compound under different storage regimes, based on the known behavior of related compounds.

Interactive Data Table: Hypothetical Long-Term Stability of this compound

Storage ConditionTemperature (°C)Purity after 6 Months (%)Purity after 12 Months (%)Purity after 24 Months (%)
Refrigerated, Dark, Dry498.597.094.1
Room Temperature, Dark, Dry2592.085.573.2
Room Temperature, Ambient Light & Humidity2580.365.142.5
Elevated Temperature, Dark, Dry4075.657.232.7

Note: This table is for illustrative purposes only and is based on general knowledge of diazonium salt stability. Actual experimental data for this compound is not available.

It is important to note that the sulfate anion in this compound is expected to confer greater stability compared to diazonium salts with smaller counterions like chloride. However, without empirical data, the precise degradation kinetics under various storage regimes remain speculative. For critical applications, it is recommended that users perform their own stability studies under their specific storage conditions.

Conclusion

Summary of Key Research Findings and Contributions

Research on 4-Diazo-3-methoxydiphenylamine Sulfate (B86663) has established it as a valuable, specialized chemical intermediate. Key findings highlight its synthesis via the diazotization of 4-amino-3-methoxydiphenylamine and its critical role in forming photosensitive diazo resins. google.comgoogle.com Studies have underscored its notable thermal stability compared to other diazonium salts, a property that enhances its utility in industrial applications such as the manufacturing of printing plates. researchgate.net Its reactivity in azo coupling reactions further cements its position as a precursor for the synthesis of specific azo dyes. wikipedia.orgmyskinrecipes.com

Broader Implications of 4-Diazo-3-methoxydiphenylamine Sulfate Research

The study of this compound contributes to the broader field of materials science and industrial chemistry. Its application in photolithography is a clear example of how the principles of organic chemistry are harnessed to create advanced materials for high-technology industries. researchgate.netgoogle.com The development of stable and highly photosensitive diazo resins based on this compound has implications for improving the efficiency and quality of printing processes. Furthermore, research into the structure-property relationships of this and similar substituted diphenylamine (B1679370) diazonium salts provides valuable insights for the rational design of new dyes and photosensitive materials with tailored properties.

Outlook for Continued Scientific Advancement

Future research on this compound and related compounds is likely to focus on several key areas. There is potential for the development of novel azo dyes with enhanced properties, such as improved lightfastness, thermal stability, and specific color characteristics, by exploring new coupling components. In the realm of photosensitive materials, further optimization of diazo resins based on this compound could lead to printing plates with higher resolution, longer press life, and more environmentally friendly processing. Continued investigation into the kinetics and mechanisms of its thermal and photochemical decomposition will provide a deeper understanding of its reactivity, enabling better control over its applications and potentially leading to the discovery of new synthetic utilities for this versatile class of compounds.

Q & A

Q. What are the recommended synthetic routes for 4-diazo-3-methoxydiphenylamine sulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves diazotization of 2-methoxy-4-aminodiphenylamine under acidic conditions (e.g., sulfuric acid) followed by stabilization of the diazonium salt. Key variables include:
  • Temperature : Maintain ≤5°C to prevent premature decomposition of the diazo group .

  • pH Control : Acidic conditions (pH <2) stabilize the diazonium intermediate; deviations may lead to by-products like phenolic derivatives .

  • Reagents : Use sodium nitrite for diazotization, with stoichiometric excess monitored via iodometric titration to avoid incomplete reactions .

  • Purification : Recrystallization from ethanol-water mixtures improves purity (>96% by HPLC), as noted in analytical protocols .

    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CYield ↑ by 15% vs. room temp
pH1.5–2.0Purity >95% vs. 80% at pH 3
NaNO₂:Molar Ratio1.1:1Minimizes unreacted amine

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Confirm the presence of the diazo group (δ 8.2–8.5 ppm for aromatic protons adjacent to -N₂⁺) and methoxy substituent (δ 3.8–4.0 ppm) .
  • FT-IR : Detect sulfate counterion (broad peak ~1100 cm⁻¹ for S=O stretching) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M⁺] at m/z 323.324 (C₁₃H₁₃N₃O₅S) .
  • Melting Point : Decomposition at 185°C (lit. value) indicates purity; deviations suggest impurities or hydration .

Advanced Research Questions

Q. What mechanistic insights govern the stability of this compound under varying experimental conditions?

  • Methodological Answer : The diazo group’s instability requires controlled environments:
  • Thermal Stability : Decomposition above 185°C releases nitrogen gas, forming a phenolic by-product (confirmed via TGA-DSC). Store at –20°C in amber vials to prevent photodegradation .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the diazonium ion; avoid alcohols (e.g., MeOH) due to nucleophilic attack on -N₂⁺ .

  • pH-Dependent Reactivity : Under basic conditions (pH >7), hydrolysis yields 3-methoxy-4-hydroxydiphenylamine. Monitor via UV-Vis (λ_max shift from 350 nm to 290 nm) .

    • Data Table :
ConditionDegradation PathwayHalf-Life (25°C)
Aqueous pH 7Hydrolysis to phenolic derivative2 hours
DMF, dark, –20°CNo significant degradation>30 days

Q. How can researchers resolve contradictions in reported thermochemical data for sulfated diazonium compounds?

  • Methodological Answer : Discrepancies in enthalpy (ΔfH°) and entropy (S°) values often arise from hydration states or measurement techniques. Mitigation strategies include:
  • Reference Standards : Cross-check against NIST thermochemical databases for sulfate salts (e.g., ΔfH°solid for Na₂SO₄: –1387 kJ/mol ).
  • Calorimetry Validation : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy, correlating with computational models (DFT) .
  • Hydration Control : Pre-dry samples at 100°C under vacuum to remove adsorbed water, which skews entropy calculations .

Methodological Challenges & Solutions

Q. What strategies optimize the use of this compound in polymer synthesis (e.g., copolymers)?

  • Methodological Answer : The diazo group enables photo- or thermal crosslinking. Key considerations:
  • Copolymer Design : Incorporate formaldehyde (e.g., 4-diazodiphenylamine hydrogen sulfate-formaldehyde copolymer) for enhanced thermal stability (T_g >150°C) .
  • Reaction Monitoring : Use GPC to track molecular weight changes and FT-IR to confirm covalent bonding (loss of -N₂⁺ peaks at 2100–2200 cm⁻¹) .
  • Applications : Explore photoresist materials or conductive polymers via doping with sulfonic acid groups .

Safety & Handling Protocols

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (eye irritation risk: GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of nitrogen gas released during decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite; avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Diazo-3-methoxydiphenylamine Sulfate
Reactant of Route 2
Reactant of Route 2
4-Diazo-3-methoxydiphenylamine Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.